4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
Description
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
YNXSAZMTJVHHGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Benzylpyridine with Ethyl 2-Bromoacetate
The most widely reported method involves the alkylation of 4-benzylpyridine with ethyl 2-bromoacetate in anhydrous acetone under reflux conditions. This nucleophilic substitution reaction proceeds via the attack of the pyridine nitrogen on the electrophilic carbon of ethyl 2-bromoacetate, forming the pyridinium salt.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry acetone | |
| Temperature | Reflux (56–60°C) | |
| Reaction Time | 6–12 hours | |
| Molar Ratio | 1:1 (pyridine:bromide) | |
| Yield | 68–85% |
The product precipitates upon cooling and is purified via recrystallization from chloroform-acetone (1:1 v/v). This method is favored for its scalability and reproducibility, though yields depend on the purity of starting materials.
Alternative Alkylating Agents and Solvent Systems
Modifications to the core protocol include:
-
Solvent Variations : Ethyl acetate or dioxane instead of acetone, though these require extended reaction times (8–40 hours).
-
Catalytic Additives : Tetrabutylammonium bromide (TBAB) to enhance reaction rates in polar aprotic solvents.
For example, a dioxane-based system with TBAB achieved 85% yield at 45°C over 40 hours. However, acetone remains optimal for balancing speed and efficiency.
Mechanistic Insights and Intermediate Characterization
Reaction Mechanism
The alkylation follows an SN2 pathway , with the pyridine nitrogen attacking the ethyl 2-bromoacetate’s α-carbon. The transition state is stabilized by the electron-withdrawing ethoxy group, accelerating bromide displacement.
Key Intermediates
-
Ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate : Identified via NMR (δ 8.43–8.42 ppm for pyridinium protons) and IR (1644 cm for C=O).
-
Quaternary Ammonium Intermediate : Confirmed by mass spectrometry (ESI-MS m/z 239 for the cationic moiety).
Optimization and Yield Enhancement
Temperature and Stoichiometry Effects
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes rate |
| Molar Excess of Bromide | 10–15% | Prevents dimerization |
| Solvent Drying | Molecular sieves (4Å) | Reduces hydrolysis |
Exceeding 60°C promotes side reactions, such as ester hydrolysis, reducing yields to <50%.
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Chloroform:acetone (1:1) | ≥98% |
| Column Chromatography | SiO, CHCl:MeOH (8:2) | 95–97% |
Recrystallization is preferred for industrial-scale production due to lower cost.
Analytical Validation
Spectroscopic Characterization
1H NMR (DMSO-d6)
IR (KBr)
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC | Area normalization | 99.2% |
| Elemental Analysis | C: 57.1%, H: 5.4%, N: 4.2% | ≤0.3% deviation |
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) achieved 82% yield using continuous-flow reactors with in-line crystallization. Key challenges include bromide counterion stability and ester group hydrolysis, mitigated by strict moisture control.
Emerging Methodologies
Recent advances explore:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridinium bromide structure facilitates nucleophilic substitution at the benzylic or ester-linked positions. Key examples include:
Functional Group Replacement
The ethoxy-2-oxoethyl group undergoes substitution with amines or other nucleophiles. A study ([Innovare Academic Sciences] ) demonstrated:
-
Reactants : 4-pyrrolidino/morpholinopyridine + 4-substituted phenylmethyl/2-ethoxy-2-oxoethyl bromide
-
Conditions : Stirring in dry acetone (ambient temperature, 6–8 hrs)
-
Products : 4-Pyrrolidino/morpholino-1-(2-ethoxy-2-oxoethyl)pyridinium bromides
-
Key Data :
Reaction Time (hrs) Yield (%) 6 72–85 8 78–89
This method emphasizes the bromide’s role as a leaving group in SN2 mechanisms.
Halogenation Reactions
Electrophilic bromination has been observed in related pyridinium derivatives. For instance ([ACS Publication] ):
-
Reactants : Pyridinium precursor + bromine (0.5 M in CH₂Cl₂)
-
Conditions : 0°C → room temperature, 1 h reaction time
-
Product : Brominated hexahydroquinoline derivative
-
Yield : 92% after purification
While this example involves a structurally similar compound, it suggests that 4-benzyl derivatives may undergo analogous halogenation under controlled conditions.
Oxidation of Ester Groups
-
Reagents : KMnO₄ or H₂O₂ in acidic/alkaline media
-
Products : Carboxylic acid derivatives via ester hydrolysis
-
Mechanism : Base-catalyzed saponification or acid-mediated ester cleavage
Reduction of Pyridinium Rings
-
Reagents : NaBH₄ or LiAlH₄
-
Products : Dihydropyridine intermediates (observed in similar compounds)
Condensation Reactions
The compound participates in condensations via its ester or pyridinium moieties:
Knoevenagel Condensation
-
Reactants : Active methylene compounds (e.g., malononitrile)
-
Conditions : Basic catalysis (e.g., piperidine)
-
Product : α,β-Unsaturated carbonyl derivatives
Mannich Reactions
-
Reactants : Amines + aldehydes
-
Conditions : Acidic or neutral media
-
Product : β-Amino ketone adducts
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets involves reversible covalent modifications:
-
Advanced Glycation End-product (AGE) Cleavage : Pyridinium salts like this compound cleave AGE-derived protein cross-links via nucleophilic attack on carbonyl groups, mimicking N-phenacylthiazolium bromide’s mechanism .
-
Enzyme Inhibition : Pyridinium derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range, suggesting potential for covalent or electrostatic interactions.
Comparative Reactivity Table
The chemical versatility of 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide makes it valuable in synthetic and medicinal chemistry. Further studies are needed to explore its catalytic applications and biological interactions.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide span several scientific domains:
Organic Chemistry
In organic chemistry, this compound acts as:
- Catalyst : It facilitates various reactions, enhancing yields and selectivity.
- Reducing Agent : It can reduce various functional groups under mild conditions.
The compound's ability to stabilize transition states makes it crucial in synthetic pathways for complex organic molecules.
Biological Research
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Interaction with Biomolecules : Investigations into its interactions with enzymes and receptors may provide insights into its therapeutic potential.
Medicinal Chemistry
Ongoing research is exploring the compound's role in drug development:
- Therapeutic Applications : Its structure allows for modifications that could enhance pharmacological properties, including anti-inflammatory and analgesic effects.
Case studies have reported promising results in preclinical trials where derivatives of this compound exhibited significant biological activity.
Industrial Applications
In industry, this compound is utilized for:
- Production of Fine Chemicals : It serves as a precursor for synthesizing various fine chemicals and pharmaceuticals.
The compound's versatility allows it to be integrated into processes requiring specific reactivity or selectivity.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
Substituent Variations on the Oxoethyl Group
Pyridinium bromides with different aromatic substituents on the oxoethyl group demonstrate distinct physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3e ) increase melting points compared to electron-donating groups (e.g., methoxy in 3f ) due to enhanced dipole interactions .
- The ¹³C-NMR carbonyl (COAr) signal shifts to lower δ values (~189–190 ppm) in nitro-substituted derivatives, reflecting reduced electron density .
Substituent Variations on the Pyridine Ring
Modifications at the 4-position of the pyridine ring significantly alter reactivity and applications:
Key Observations :
- Bulky substituents (e.g., benzyl) may hinder crystallization, whereas methoxy groups enhance synthetic yields (98–99%) due to improved solubility .
- Polar groups like morpholino/pyrrolidino enhance bioactivity; compound 8 shows potent anti-MRSA effects, likely due to increased membrane penetration .
Structural and Analytical Considerations
Biological Activity
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyridinium ring substituted with a benzyl group and an ethoxy-2-oxoethyl moiety. This unique structure allows for diverse interactions with biological targets, which is crucial for its antimicrobial and enzyme inhibitory activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, quaternary ammonium compounds are known for their effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that related pyridinium derivatives showed minimum inhibitory concentrations (MIC) ranging from 62.5 to 2000 μg/mL against Candida species, suggesting potential efficacy in treating fungal infections .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Similar benzyl pyridinium derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which are critical in the development of treatments for neurodegenerative diseases like Alzheimer's. The inhibition mechanism often involves binding to the active site of the enzyme, which can be elucidated through molecular docking studies .
The mechanism of action for this compound likely involves its interaction with negatively charged sites on microbial membranes or enzymes. The quaternary ammonium structure facilitates electron transfer processes, enhancing its catalytic and therapeutic effects .
Study on Antimicrobial Efficacy
In a comparative study of various quaternary ammonium salts, it was found that this compound exhibited notable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted that the compound's structure played a significant role in its ability to disrupt microbial cell membranes .
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of related compounds, revealing that certain derivatives inhibited AChE activity effectively while demonstrating low toxicity in neuronal cell lines. This suggests that this compound could be further explored as a candidate for neuroprotective drug development .
Data Tables
| Activity | Target | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 125 μg/mL |
| Antimicrobial | Escherichia coli | MIC = 250 μg/mL |
| Acetylcholinesterase Inhibition | AChE | IC50 = 6.21 μM |
| Neuroprotective Activity | Neuronal Cell Lines | Comparable to Quercetin |
Q & A
Q. What are the key synthetic routes for preparing 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide, and how can its purity be optimized?
The synthesis typically involves quaternization of pyridine derivatives. A common approach includes:
- Step 1 : Alkylation of pyridine with 2-bromoethyl acetate under basic conditions (e.g., NaOH) to introduce the ethoxy-oxoethyl group.
- Step 2 : Benzylation using benzyl bromide in a polar aprotic solvent (e.g., DMF) at 40–50°C for 4–12 hours .
- Purity Optimization : Recrystallization from ethanol or acetonitrile, followed by column chromatography (silica gel, eluting with CHCl₃:MeOH 9:1). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) should show pyridinium protons (δ 8.5–9.5 ppm), benzyl CH₂ (δ 4.5–5.5 ppm), and ethoxy-oxoethyl signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS in positive mode should display [M-Br]⁺ (exact mass calculated from molecular formula).
- Elemental Analysis : Ensure <1% deviation for C, H, N .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 15 minutes and seek medical attention .
- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or electron-transfer reactions?
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., λ = 250–300 nm for pyridinium intermediates) under varying temperatures (25–60°C) to calculate activation parameters (ΔH‡, ΔS‡) .
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and electron distribution in the pyridinium ring. Compare with experimental NMR chemical shifts for validation .
- Isotopic Labeling : Introduce ²H or ¹³C labels at the benzyl or ethoxy positions to track bond cleavage/formation via MS/MS .
Q. How can synthetic yields be improved when scaling up production for research applications?
- Solvent Optimization : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) while maintaining >90% yield .
- Catalysis : Screen Pd/C or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- Metabolite Profiling : Use LC-HRMS to detect degradation products (e.g., hydrolyzed ethoxy group) that may interfere with bioactivity .
- Target Validation : Apply CRISPR-Cas9 knockout models to confirm whether observed effects (e.g., anti-inflammatory activity) are mechanism-specific .
Q. How can computational methods predict the compound’s interactions with biological targets or materials?
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholine esterase (PDB ID: 4EY7). Prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyridinium-benzyl moiety in lipid bilayers (e.g., for drug delivery studies) .
- QSAR Modeling : Corporate Hammett σ values of substituents to predict redox potentials or solubility .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Cross-validate HPLC purity data with elemental analysis to rule out solvent or salt artifacts .
- Statistical Robustness : Use ANOVA with post-hoc Tukey tests for biological replicates (n ≥ 3) to ensure significance (p < 0.05) .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid human/animal testing without approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
